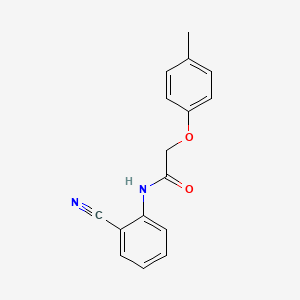

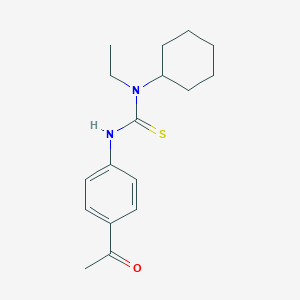

![molecular formula C17H18N6O B5527004 N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5527004.png)

N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)butanamide and related compounds involves multiple steps, including coupling reactions, solvent evaporation, and the use of specific reagents to achieve the desired product. For instance, the synthesis process may start from a base compound through coupling reactions with specific ureas or other reactants in the presence of solvents and catalysts, followed by crystallization at room temperature to obtain the final compound (Chen et al., 2021).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, FT-IR, and single crystal X-ray diffraction studies. Density functional method (DFT) calculations are also performed to optimize the molecular structure, which is then compared with X-ray diffraction results to confirm the structure. The analysis reveals significant features like hydrogen bonding, intramolecular π–π stacking, and Van der Waals forces that stabilize the compound (Chen et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)butanamide derivatives include their participation in various chemical reactions to produce new compounds. For example, these substances can undergo cycloaddition reactions, nucleophilic addition, and cyclization processes to form different heterocyclic structures, indicating their versatile reactivity profile (Sharma et al., 1997).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline forms, are determined through experimental procedures. The solvent evaporation technique is commonly used to obtain crystals of the compound at room temperature, which are then analyzed for their physical characteristics.

Chemical Properties Analysis

The chemical properties, including vibrational properties and frontier molecular orbital (FMO) analysis, are explored to understand the compound's stability and reactivity. Vibrational properties are studied using characteristic vibrational absorption bands, while FMO analysis helps in verifying charge transfer interactions within the molecule, contributing to its chemical behavior (Chen et al., 2021).

Scientific Research Applications

Synthesis and Antimicrobial Evaluation : A study reported the synthesis of new derivatives incorporating the pyrimidine ring, which is structurally related to "N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)butanamide". These compounds demonstrated moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009).

Herbicidal Activity : Another research focused on the synthesis of N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides, related to the compound . These synthesized compounds showed moderate to good selective herbicidal activity against certain plant species (Liu & Shi, 2014).

Copper-Catalyzed C–N Coupling and Cyclization : Research into the synthesis of benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines involved reactions that are relevant to understanding the chemical properties and potential applications of "N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)butanamide" (Dao et al., 2017).

Crystal Structure and Hirshfeld Surface Analysis : The crystal structure and properties of certain imidazo[1,2-a]pyridine derivatives were analyzed, contributing to the broader understanding of the structural characteristics of related compounds (Dhanalakshmi et al., 2018).

Design and Synthesis of ALS Inhibitors : A study on ALS inhibitors involved biophore models and synthesis of related compounds, providing insights into the potential therapeutic applications of related pyrimidine derivatives (Ren et al., 2000).

Antiviral Activity : The synthesis and evaluation of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines for their antiviral properties is relevant to understanding the broader applications of similar compounds (Hamdouchi et al., 1999).

properties

IUPAC Name |

N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O/c1-2-3-17(24)22-14-6-4-13(5-7-14)21-15-10-16(20-11-19-15)23-9-8-18-12-23/h4-12H,2-3H2,1H3,(H,22,24)(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKQDKGQTSRSTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)NC2=CC(=NC=N2)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)butyramide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}pyridine](/img/structure/B5526926.png)

![3-(3-methylbutyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5526946.png)

![ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5526952.png)

![5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5526957.png)

![(3S)-1-{[(3-methoxyphenyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5526978.png)

![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5527005.png)

![1-[4-(2-propyn-1-yloxy)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5527007.png)

![4-[3-(2-furyl)-3-phenylpropanoyl]morpholine](/img/structure/B5527015.png)

![5-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5527019.png)